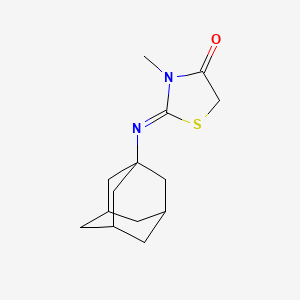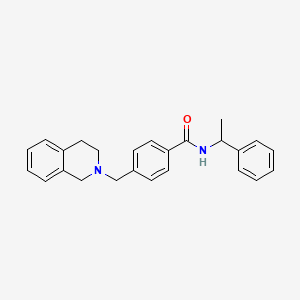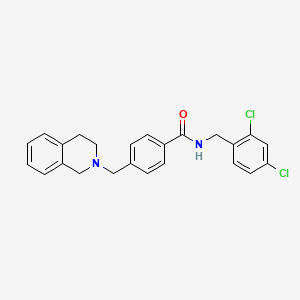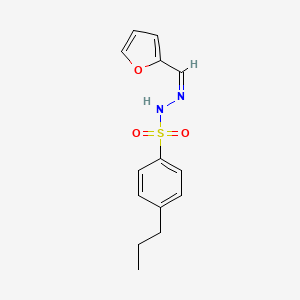
2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one, commonly known as AdMTZ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. AdMTZ is a thiazolidinone derivative that has been synthesized through a variety of methods and has been shown to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of AdMTZ is not fully understood, but it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. AdMTZ has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
AdMTZ has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor and anti-Alzheimer's disease activity, AdMTZ has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. AdMTZ has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of AdMTZ for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of AdMTZ is its relatively low solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for AdMTZ research. One potential future direction is the development of AdMTZ derivatives with improved solubility and bioavailability. Another potential future direction is the investigation of AdMTZ as a potential therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of AdMTZ and its potential applications in various scientific fields.
Conclusion:
In conclusion, AdMTZ is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. AdMTZ can be synthesized through several methods and has been shown to exhibit several biochemical and physiological effects. AdMTZ has potential applications as an antitumor and anti-Alzheimer's disease agent, as well as an antibacterial and antioxidant agent. Although AdMTZ has some limitations for lab experiments, there are several future directions for AdMTZ research, including the development of AdMTZ derivatives and the investigation of AdMTZ as a potential therapeutic agent for other diseases.
合成法
AdMTZ can be synthesized through several methods, including the reaction of 2-aminothiazoline with 1-adamantylisocyanate in the presence of a catalyst, or through the reaction of 2-mercaptobenzothiazole with 1-adamantylisocyanate in the presence of a base. Both of these methods result in the formation of AdMTZ with high yields and purity.
科学的研究の応用
AdMTZ has been extensively studied for its potential applications in various scientific fields. One of the primary applications of AdMTZ is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. AdMTZ has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
特性
IUPAC Name |
2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-16-12(17)8-18-13(16)15-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAZELVXQRKVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)

![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)
![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)
![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)



![12-oxo-N-1,3-thiazol-2-yl-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4995511.png)
![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
![4-[3-(4-bromophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4995527.png)
